molecular formula C4H8S3 B13825951 1-Methyl-3-(prop-1-EN-1-YL)trisulfane CAS No. 33368-80-8

1-Methyl-3-(prop-1-EN-1-YL)trisulfane

Cat. No.: B13825951
CAS No.: 33368-80-8
M. Wt: 152.3 g/mol
InChI Key: WPRUFZZPIFLBDG-UHFFFAOYSA-N
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Description

1-Methyl-3-(prop-1-EN-1-YL)trisulfane is an organosulfur compound with the molecular formula C4H8S3. It is characterized by the presence of three sulfur atoms connected in a chain, with a methyl group and a prop-1-en-1-yl group attached to the terminal sulfur atoms. This compound is known for its distinctive sulfurous odor and is found naturally in certain Allium species such as onions and garlic .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(prop-1-EN-1-YL)trisulfane can be synthesized through the reaction of methyl thiol with prop-1-en-1-yl thiol in the presence of an oxidizing agent. The reaction typically proceeds under mild conditions, with the thiols being mixed in a suitable solvent such as dichloromethane, followed by the addition of an oxidizing agent like hydrogen peroxide or iodine. The reaction mixture is then stirred at room temperature until the formation of the trisulfane is complete .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(prop-1-EN-1-YL)trisulfane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-3-(prop-1-EN-1-YL)trisulfane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(prop-1-EN-1-YL)trisulfane involves its interaction with biological molecules through the formation of disulfide bonds. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, while its anticancer effects are linked to the induction of apoptosis in cancer cells through the generation of reactive oxygen species .

Comparison with Similar Compounds

1-Methyl-3-(prop-1-EN-1-YL)trisulfane can be compared with other similar organosulfur compounds such as:

Uniqueness: this compound is unique due to its specific combination of a methyl group and a prop-1-en-1-yl group attached to the trisulfane chain, which imparts distinct chemical and biological properties compared to other organosulfur compounds .

Properties

CAS No.

33368-80-8

Molecular Formula

C4H8S3

Molecular Weight

152.3 g/mol

IUPAC Name

1-(methyltrisulfanyl)prop-1-ene

InChI

InChI=1S/C4H8S3/c1-3-4-6-7-5-2/h3-4H,1-2H3

InChI Key

WPRUFZZPIFLBDG-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/SSSC

Canonical SMILES

CC=CSSSC

Origin of Product

United States

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